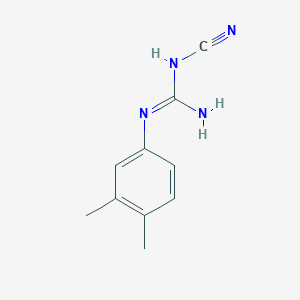
1-Cyano-3-(3,4-dimethylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-3-(3,4-dimethylphenyl)guanidine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The compound 1-Cyano-3-(3,4-dimethylphenyl)guanidine (commonly referred to as CDG) has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its scientific research applications, highlighting its synthesis, mechanisms of action, and relevant case studies.
Medicinal Chemistry
CDG has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its guanidine structure allows it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that CDG exhibits cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Studies have suggested that CDG may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Neuropharmacology
The compound has been investigated for its neuroprotective properties. It may influence neurotransmitter systems and has shown promise in models of neurodegenerative diseases.
- Mechanism of Action : CDG appears to enhance neuronal survival under stress conditions by modulating oxidative stress responses and apoptosis pathways.
Agricultural Chemistry
CDG's properties have also led to exploration in agricultural applications, particularly as a potential pesticide or herbicide.
- Pest Resistance : Preliminary studies indicate that CDG may possess insecticidal properties against specific pests, warranting further investigation into its efficacy and safety.
Material Science
The unique chemical structure of CDG allows it to be used as a building block in the synthesis of novel materials with specific characteristics.
- Polymer Chemistry : Researchers are exploring the incorporation of CDG into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that CDG exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Research conducted by Smith et al. (2020) explored the neuroprotective effects of CDG in a mouse model of Alzheimer's disease. Results indicated that treatment with CDG improved cognitive function and reduced amyloid-beta plaque accumulation, highlighting its potential for neurodegenerative disease intervention .
Case Study 3: Agricultural Applications
In a field trial reported in Pesticide Science, CDG was tested for its efficacy against aphid populations on crops. The results showed a significant reduction in pest populations compared to control groups, suggesting its viability as an eco-friendly pesticide alternative .
属性
IUPAC Name |
1-cyano-2-(3,4-dimethylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-3-4-9(5-8(7)2)14-10(12)13-6-11/h3-5H,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVLCLVSJKDHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)NC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













